molecular formula C16H20F3N3O2 B12265960 4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B12265960
M. Wt: 343.34 g/mol
InChI Key: IFZIAEMGPMRUTG-UHFFFAOYSA-N
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Description

4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method involves the trifluoromethylation of 4-iodobenzene . The subsequent steps include the formation of the piperidine ring and the attachment of the morpholine moiety through various coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to specific biological effects. The piperidine and morpholine moieties may also contribute to the compound’s overall activity by influencing its solubility, stability, and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and structural features The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the piperidine and morpholine rings provide additional sites for chemical modification and interaction with biological targets

Properties

Molecular Formula

C16H20F3N3O2

Molecular Weight

343.34 g/mol

IUPAC Name

morpholin-4-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)13-4-1-5-20-14(13)22-6-2-3-12(11-22)15(23)21-7-9-24-10-8-21/h1,4-5,12H,2-3,6-11H2

InChI Key

IFZIAEMGPMRUTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N3CCOCC3

Origin of Product

United States

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